3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Descripción
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12-6-13(2)8-16(7-12)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-3-5-15(9-14)25(27)28/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKQBVNWBKGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
*Estimated based on IUPAC name.
Key Observations:
- Lipophilicity : The 3,5-dimethylphenyl group increases hydrophobicity compared to dichlorobenzyl (Cl, ) or trifluoromethyl (CF₃, ) substituents, which may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (MW ~402) falls within the range of drug-like molecules (200–500 Da), unlike the higher-MW compound in (475.51), which may struggle with bioavailability.
Insights:
- NMR : The target compound’s 3-nitrobenzyl group would show deshielded aromatic protons (δ ~8.0–8.5) compared to methoxy (δ ~7.0–7.5, ) or hydroxyl (δ ~6.9–7.1, ) derivatives.
- IR : The nitro group’s asymmetric/symmetric stretches (~1520/1350 cm⁻¹) distinguish it from carbonyl (1666–1680 cm⁻¹, ) or amine (3300–3500 cm⁻¹, ) peaks.
Pharmacological Potential and Limitations
- Nitro Group : While nitro substituents are associated with antimicrobial activity (e.g., nitrofurans), they may confer toxicity risks, unlike safer groups like trifluoromethyl () or methoxy ().
- Limitations : Higher lipophilicity (logP >3 estimated) may limit solubility, necessitating formulation adjustments compared to more polar analogs like .
Actividad Biológica
The compound 3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 312.34 g/mol
- IUPAC Name : 3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as topoisomerase I and phosphatidylinositol 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival .
- Anticancer Activity : The compound induces apoptosis in cancer cells by stabilizing the enzyme-DNA complex during replication . This mechanism is critical for its potential use in cancer therapy.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines including HT-29 (colon cancer) and TK-10 (kidney cancer) .
- Apoptotic Induction : The compound promotes apoptosis through the activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary studies suggest potential antifungal properties as well.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HT-29 cells revealed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, it inhibited bacterial growth by more than 70%, indicating significant antimicrobial potential .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
